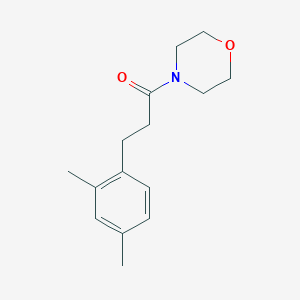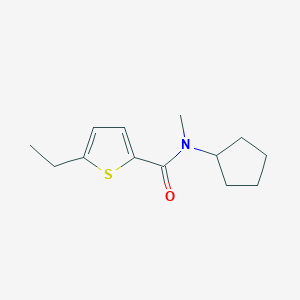
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one, also known as DMPK, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds known as phenylpropanoids and has a molecular formula of C16H23NO2. DMPK is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and methanol.
Wirkmechanismus
The exact mechanism of action of 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased inhibitory neurotransmission, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity and duration of seizures in mice, as well as to reduce pain in models of neuropathic pain. Additionally, it has been shown to reduce inflammation in models of acute and chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has a well-established safety profile and is not known to have any significant side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one. One area of interest is its potential as a treatment for epilepsy, given its anticonvulsant properties. Additionally, it may be useful in the development of new analgesics and anti-inflammatory drugs. Further research is also needed to better understand its mechanism of action and to identify potential side effects or limitations.
Synthesemethoden
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one can be synthesized through a variety of methods, including the reaction of 2,4-dimethylacetophenone with morpholine and propanone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by treatment with morpholine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-3-4-14(13(2)11-12)5-6-15(17)16-7-9-18-10-8-16/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTRIZOHDCNDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)

![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)


![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)


![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)
![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)